

Application Notes: Quinoline-8-thiol Hydrochloride in Novel Sensor Development

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Compound of Interest

Compound Name: **Quinoline-8-thiol hydrochloride**

Cat. No.: **B1229469**

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Introduction

Quinoline-8-thiol hydrochloride is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of novel fluorescent and colorimetric sensors. Its inherent ability to chelate with various metal ions makes it an excellent candidate for the development of sensitive and selective analytical tools. Upon complexation with target analytes, sensors derived from **Quinoline-8-thiol hydrochloride** exhibit distinct changes in their optical properties, such as fluorescence quenching or enhancement, or a visible color change. This principle allows for the qualitative and quantitative determination of various ions, which is of significant interest in environmental monitoring, biomedical research, and drug development. These sensors are particularly effective for the detection of heavy metal ions like iron (Fe^{3+}) and lead (Pb^{2+}), which are of considerable environmental and biological concern.

Principle of Detection

The primary mechanism behind the sensing capability of **Quinoline-8-thiol hydrochloride**-based sensors is chelation-enhanced fluorescence modulation. The quinoline moiety acts as a fluorophore, a molecule that can emit light after being excited by a specific wavelength of light. The thiol group (-SH) and the nitrogen atom on the quinoline ring act as a binding site for metal ions.

In the unbound state, the sensor molecule typically exhibits fluorescence. When the target metal ion is introduced, it coordinates with the thiol and nitrogen atoms, forming a stable complex. This complexation alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission. Most commonly, this results in fluorescence quenching, where the intensity of the emitted light is significantly reduced. This "turn-off" response is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

Application: Fluorescent Detection of Ferric Ions (Fe^{3+})

Background: Iron is an essential element for most living organisms but can be toxic in excessive amounts. The ferric ion (Fe^{3+}) is a common form of iron in biological and environmental systems. Developing sensitive and selective sensors for Fe^{3+} is crucial for monitoring its levels in various samples. Quinoline-based sensors have shown great promise for this application.

Quantitative Data for Fe^{3+} Detection

Sensor Derivative	Detection Limit (LOD)	Linear Range	Binding Constant (K)	Solvent System	Reference
Quinoline-based Sensor 1	8.67×10^{-5} M	5×10^{-5} - 5×10^{-4} M	4.28×10^2 M $^{-1}$	DMF/H ₂ O (1:1, v/v), HEPES buffer (pH 7.4)	[1]
Quinoline-based Sensor (TQA)	0.16841 μ M	Not Specified	2.767×10^3 M $^{-1}$	DMF/H ₂ O (1:1, v/v)	[2]
Quinoline-based Sensor (DQC)	16×10^{-8} M	Not Specified	0.77×10^2 M $^{-1}$	DMSO/H ₂ O (8:2, v/v)	[3]
Quinoline-based Sensors 4 & 5	15 nM and 10 nM	Not Specified	Not Specified	Aqueous Medium	[4]

Experimental Protocol: Synthesis of a Quinoline-8-thiol based Sensor for Fe³⁺

This protocol describes a plausible synthesis of a fluorescent sensor for Fe³⁺ detection starting from **Quinoline-8-thiol hydrochloride**.

Materials:

- **Quinoline-8-thiol hydrochloride**
- Chloroacetyl chloride
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)

- Hydrazine hydrate
- Ethanol
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- Synthesis of 2-chloro-N-(quinolin-8-yl)acetamide:
 - Dissolve **Quinoline-8-thiol hydrochloride** (1.0 g, 5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
 - Add triethylamine (1.4 mL, 10.0 mmol) to the solution to neutralize the hydrochloride and deprotonate the thiol.
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add chloroacetyl chloride (0.44 mL, 5.5 mmol) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
 - Purify the product by column chromatography on silica gel.
- Synthesis of the Hydrazide Derivative:
 - Dissolve the purified 2-chloro-N-(quinolin-8-yl)acetamide (0.5 g, 2.1 mmol) in ethanol (15 mL).
 - Add hydrazine hydrate (0.2 mL, 4.2 mmol) to the solution.

- Reflux the mixture for 4 hours.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This product is the final sensor molecule.

Experimental Protocol: Fluorescent Detection of Fe³⁺

Materials:

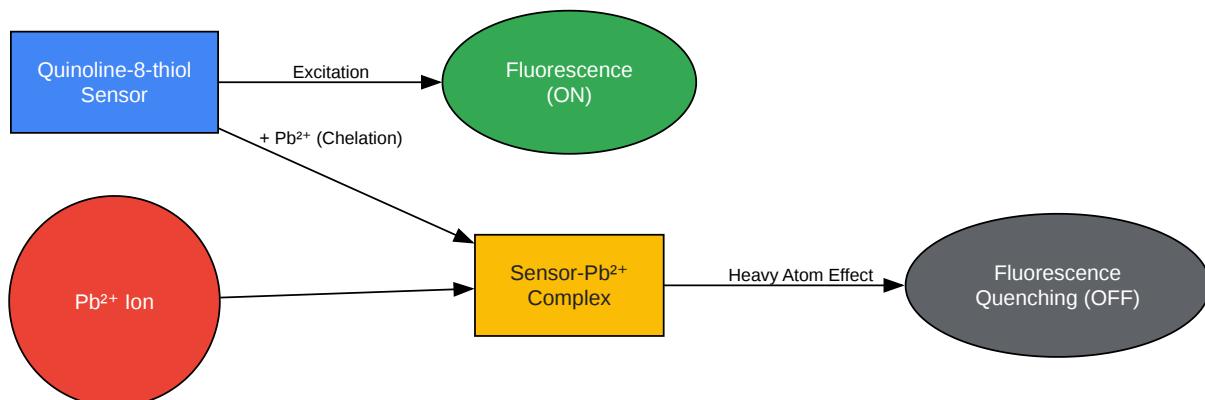
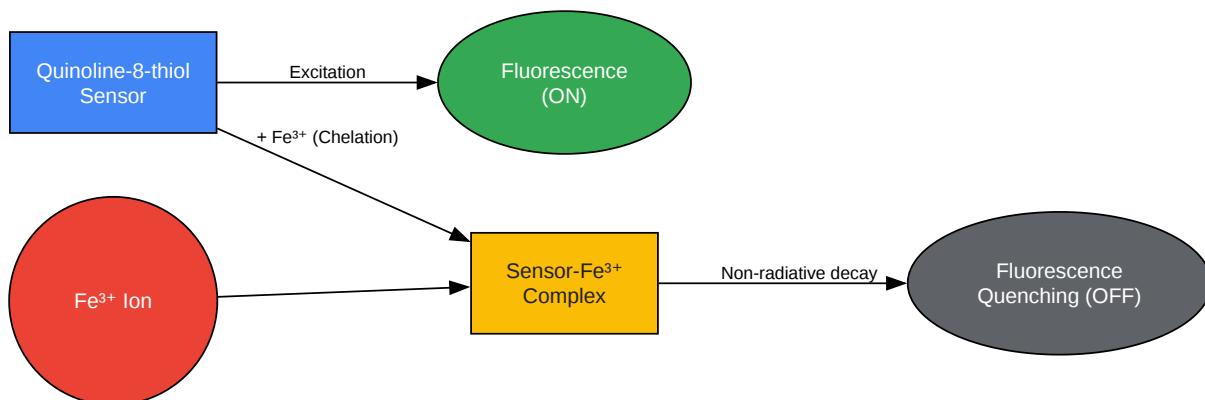
- Synthesized Quinoline-8-thiol based sensor
- Dimethylformamide (DMF)
- HEPES buffer (pH 7.4)
- Ferric chloride (FeCl₃) stock solution (1 mM in water)
- Fluorescence spectrophotometer
- Quartz cuvettes

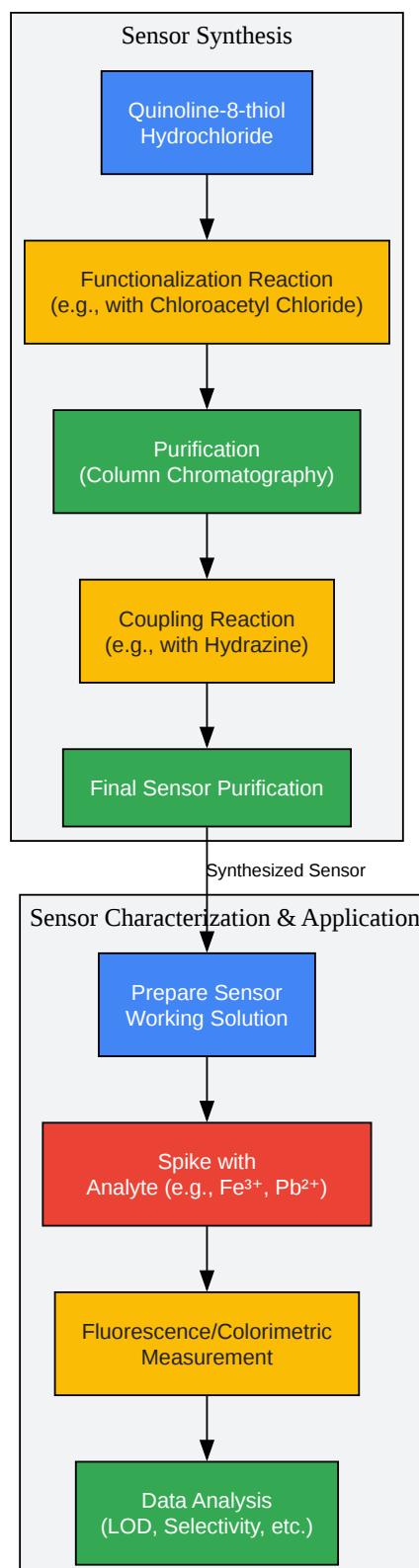
Procedure:

- Preparation of Sensor Solution:
 - Prepare a stock solution of the synthesized sensor (1 mM) in DMF.
 - Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in a 1:1 (v/v) mixture of DMF and HEPES buffer (pH 7.4).
- Fluorescence Measurement:
 - Transfer 3 mL of the sensor working solution into a quartz cuvette.
 - Record the initial fluorescence emission spectrum (e.g., excitation at 314 nm, emission scan from 350 nm to 600 nm).

- Incrementally add small aliquots of the FeCl_3 stock solution to the cuvette.
- After each addition, gently mix the solution and record the fluorescence spectrum.
- Observe the quenching of the fluorescence intensity at the emission maximum.
- Data Analysis:
 - Plot the fluorescence intensity at the emission maximum against the concentration of Fe^{3+} .
 - Determine the detection limit and linear range from the calibration curve.

Signaling Pathway for Fe^{3+} Detection



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